![molecular formula C21H25Cl2NO2 B14444713 Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-15-1](/img/structure/B14444713.png)
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a synthetic organic compound known for its potential applications in medicinal chemistry. It is structurally characterized by a benzyl group attached to a butanoate moiety, which is further linked to a phenyl ring substituted with bis(2-chloroethyl)amino groups. This compound is of interest due to its potential biological activities and its role as a precursor in the synthesis of other pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bis(2-chloroethyl)amino groups, where nucleophiles like thiols or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties due to the presence of bis(2-chloroethyl)amino groups, which are known to alkylate DNA.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves the alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic atoms, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A well-known anticancer drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another anticancer agent with structural similarities.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is unique due to its specific structural features, such as the benzyl ester moiety, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for selective targeting and reduced side effects makes it a compound of interest for further research and development.
Propriétés
Numéro CAS |
77063-15-1 |
|---|---|
Formule moléculaire |
C21H25Cl2NO2 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C21H25Cl2NO2/c22-13-15-24(16-14-23)20-11-9-18(10-12-20)7-4-8-21(25)26-17-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-17H2 |
Clé InChI |
SEBYNSOEKHYPDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



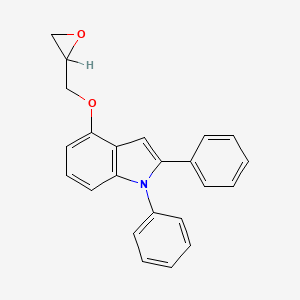
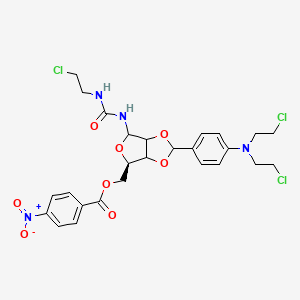
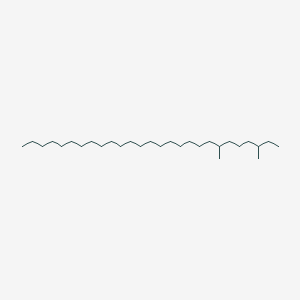
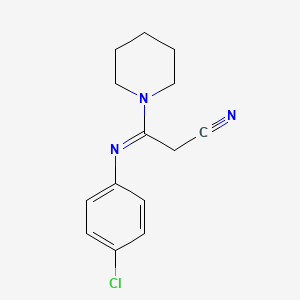
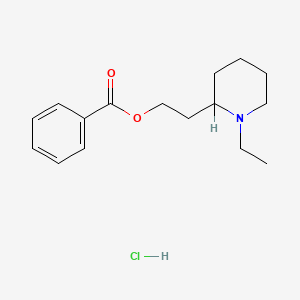
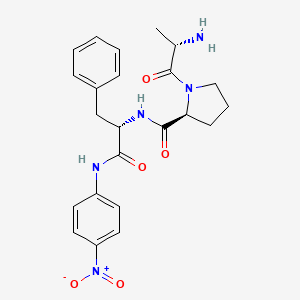
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
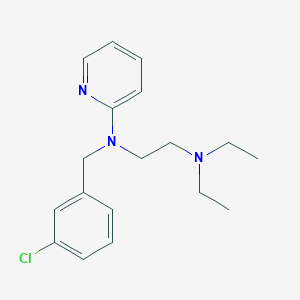

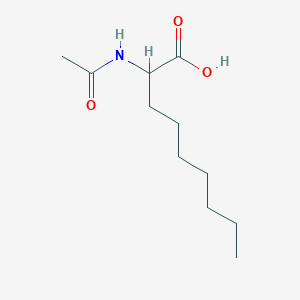
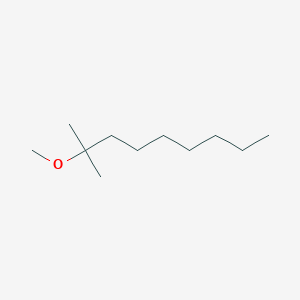
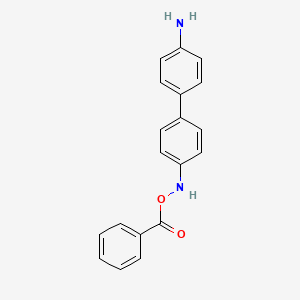
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
